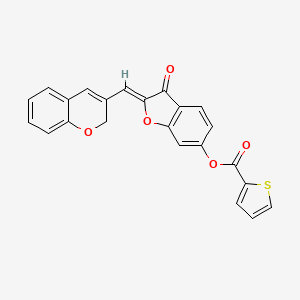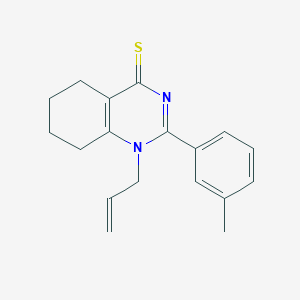
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is an organic compound belonging to the quinazoline family. This compound features a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of an allyl group, a m-tolyl group, and a thione functionality makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide or its equivalents.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Addition of the m-Tolyl Group: The m-tolyl group can be incorporated through Friedel-Crafts alkylation or acylation reactions.
Formation of the Thione Functionality: The thione group can be introduced by treating the quinazoline derivative with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The allyl and m-tolyl groups can participate in substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
作用机制
The mechanism of action of 1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The quinazoline core can interact with enzymes and receptors, modulating their activity. The allyl and m-tolyl groups can enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
1-allyl-2-(m-tolyl)-quinazoline: Lacks the tetrahydro functionality, making it more rigid.
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline: Lacks the thione group.
Uniqueness
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The combination of the allyl, m-tolyl, and thione functionalities in a tetrahydroquinazoline framework makes this compound a versatile and valuable entity in scientific research.
属性
IUPAC Name |
2-(3-methylphenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-3-11-20-16-10-5-4-9-15(16)18(21)19-17(20)14-8-6-7-13(2)12-14/h3,6-8,12H,1,4-5,9-11H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFASDVJWANZGBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CC=C)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
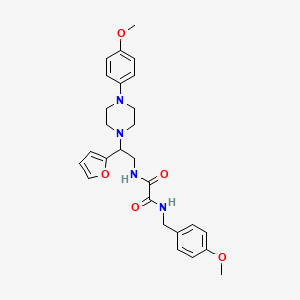
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)
![1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid](/img/structure/B2360439.png)
amine dihydrochloride](/img/structure/B2360440.png)
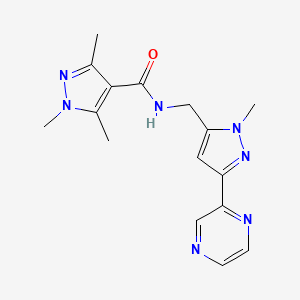
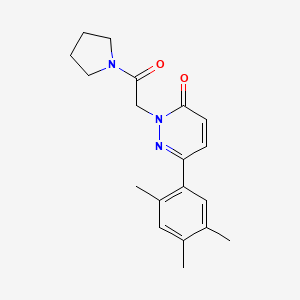
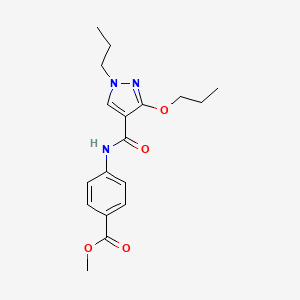
![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)
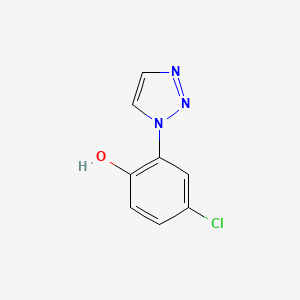
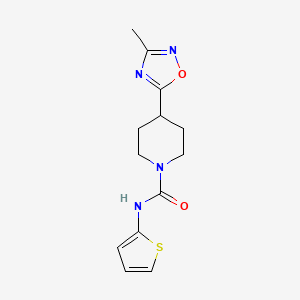
![N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2360452.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide](/img/structure/B2360453.png)
![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)
